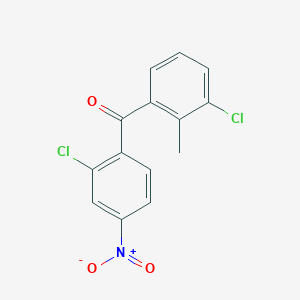
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is a complex organic compound characterized by its unique structure, which includes an imidazolium ion and a carboxyvinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate typically involves multiple steps:
Formation of the imidazolium ion: This step involves the alkylation of imidazole with a benzyl halide under basic conditions.
Introduction of the carboxyvinyl group: This is achieved through a Heck reaction, where a vinyl halide reacts with a carboxylic acid in the presence of a palladium catalyst.
Final coupling: The final step involves the coupling of the imidazolium ion with the carboxyvinyl group through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxyvinyl group to an alcohol.
Substitution: The imidazolium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazolium derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazolium ion, which can mimic natural substrates.
Medicine
In medicine, this compound has potential applications as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate involves its interaction with molecular targets such as enzymes or cell membranes. The imidazolium ion can bind to negatively charged sites on enzymes, inhibiting their activity. The carboxyvinyl group can interact with cell membranes, disrupting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)propionate: Similar structure but with a propionate group instead of an acrylate group.
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)butyrate: Similar structure but with a butyrate group instead of an acrylate group.
Uniqueness
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is unique due to its combination of an imidazolium ion and a carboxyvinyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C23H20N2O4 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
(E)-3-[4-[[3-[[4-[(E)-2-carboxyethenyl]phenyl]methyl]imidazol-3-ium-1-yl]methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)11-9-18-1-5-20(6-2-18)15-24-13-14-25(17-24)16-21-7-3-19(4-8-21)10-12-23(28)29/h1-14,17H,15-16H2,(H-,26,27,28,29)/b11-9+,12-10+ |
Clave InChI |
ICRQULJKXCGSSA-WGDLNXRISA-N |
SMILES isomérico |
C1=CC(=CC=C1CN2C=C[N+](=C2)CC3=CC=C(C=C3)/C=C/C(=O)O)/C=C/C(=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CN2C=C[N+](=C2)CC3=CC=C(C=C3)C=CC(=O)O)C=CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)



![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)



![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)
![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)

